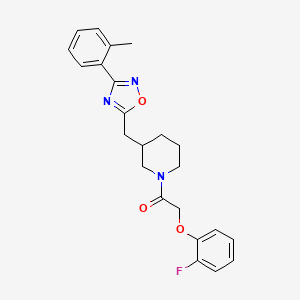
2-(2-Fluorophenoxy)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenoxy)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-Fluorophenoxy)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule with potential biological activities. Its structural components suggest a variety of pharmacological applications, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the biological activities associated with this compound based on current research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a fluorophenoxy group and an oxadiazole moiety, which are known to enhance biological activity.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles , similar to the oxadiazole present in this compound, exhibit significant anticancer activity. A study evaluated various 1,2,4-oxadiazole derivatives against human cancer cell lines (MCF-7, MDA-MB-231, A549, DU-145) using the MTT assay. Compounds demonstrated promising anticancer effects, suggesting that the oxadiazole moiety contributes to the biological efficacy against cancer cells .
Anticonvulsant Activity
Another study synthesized a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and screened them for anticonvulsant activity. One specific compound showed considerable anticonvulsant effects in both PTZ and MES models, indicating potential therapeutic applications in epilepsy .
Other Biological Activities
The 1,2,4-oxadiazole framework is associated with a wide range of biological activities including:
- Anti-inflammatory
- Analgesic
- Antimicrobial
- Antiparasitic
These properties make compounds containing this structure valuable in medicinal chemistry .
Case Study 1: Anticancer Activity
In a comparative study involving several oxadiazole derivatives, compounds were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics like 5-fluorouracil. Notably, compounds containing the oxadiazole ring were particularly effective against prostate and breast cancer cell lines .
Case Study 2: Anticonvulsant Effects
A specific derivative was evaluated for its anticonvulsant properties using established animal models. The findings revealed that the compound's mechanism likely involves modulation of GABAergic activity and interaction with benzodiazepine receptors .
Data Summary Table
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-16-7-2-3-9-18(16)23-25-21(30-26-23)13-17-8-6-12-27(14-17)22(28)15-29-20-11-5-4-10-19(20)24/h2-5,7,9-11,17H,6,8,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIJPZHQRSDJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













